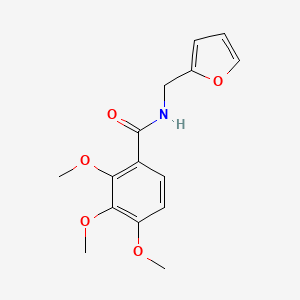
4-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzohydrazide derivatives involves the reaction of specific aldehydes with benzohydrazides in a suitable solvent, such as methanol. For instance, the reaction of 4-pyridinecarboxaldehyde with different benzohydrazides has led to the creation of new benzohydrazones, including compounds with structural similarities to 4-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide (Zhou, Li, & You, 2023). These syntheses are characterized by their specific reactants and conditions, leading to compounds with unique structures and properties.
Molecular Structure Analysis
Structural characterization of these compounds is typically achieved through a combination of spectroscopic techniques and X-ray crystallography. For example, the structural details of similar benzohydrazides have been elucidated through X-ray diffraction, demonstrating significant insights into their molecular geometry and atomic configurations (Babu et al., 2014). These analyses reveal the molecular backbone and the spatial arrangement of functional groups, which are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions and Properties
Benzohydrazides and their derivatives participate in various chemical reactions, leading to the formation of complexes with different metals. These reactions often result in compounds exhibiting interesting antibacterial activities. For instance, compounds synthesized from reactions with pyridinecarboxaldehyde derivatives have shown significant antibacterial properties against common pathogens (Tan, 2019). The ability to form complexes with metals like Co(II), Ni(II), and Zn(II) underscores the versatility of these compounds in forming materials with potential applications in the medical field.
Physical Properties Analysis
The physical properties of benzohydrazide derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. The intramolecular and intermolecular hydrogen bonding patterns, as well as the presence of functional groups, play a significant role in determining these physical properties. Studies have shown that these compounds can exhibit varied crystal packing arrangements, contributing to their diverse physical characteristics (Fun, Horkaew, & Chantrapromma, 2011).
Chemical Properties Analysis
The chemical properties of 4-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide derivatives, such as reactivity towards other chemicals, pH sensitivity, and stability under various conditions, are critical for their application in different fields. Their ability to undergo specific reactions, including condensation, polymerization, and complexation with metals, highlights their chemical versatility. Theoretical and experimental studies provide insights into their electron distribution, molecular orbitals, and potential as ligands in coordination chemistry (Elangovan et al., 2021).
properties
IUPAC Name |
4-hydroxy-N-[(E)-pyridin-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-5-3-11(4-6-12)13(18)16-15-9-10-2-1-7-14-8-10/h1-9,17H,(H,16,18)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZXDTREJDWPHF-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679788 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-hydroxy-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5540461.png)
![9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)

![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)
![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)